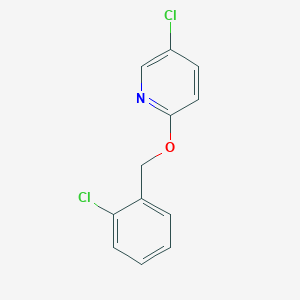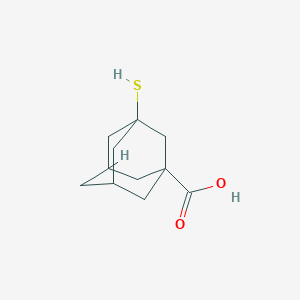![molecular formula C16H15Cl2N5S B275805 N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275805.png)
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, also known as DITPA, is a synthetic compound that has been extensively studied for its potential use in treating cardiovascular diseases. In
Mechanism of Action
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine works by activating the beta-1 adrenergic receptor, which is responsible for regulating cardiac function. This activation leads to an increase in the production of cyclic AMP, which in turn leads to an increase in calcium influx into cardiac cells, resulting in increased contractility. N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine also activates the alpha-2 adrenergic receptor, which leads to vasodilation and a reduction in peripheral resistance.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been shown to have several biochemical and physiological effects, including an increase in cardiac output, a reduction in heart rate, and a decrease in peripheral resistance. It has also been shown to improve left ventricular function and reduce pulmonary congestion in patients with heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in lab experiments is its well-established mechanism of action, which allows for more precise and targeted experimentation. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in larger-scale experiments.
Future Directions
There are several future directions for research on N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, including exploring its potential use in treating other cardiovascular diseases, such as arrhythmias and ischemic heart disease. Additionally, further research is needed to better understand its mechanism of action and to identify any potential side effects or limitations in its use. Finally, there is potential for the development of new analogs of N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine that may have improved efficacy or fewer side effects.
Synthesis Methods
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzylamine with phenyltetrazole-5-thiol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been extensively studied for its potential use in treating cardiovascular diseases, such as heart failure and hypertension. It has been shown to improve cardiac function by increasing contractility and reducing heart rate, as well as dilating blood vessels and reducing peripheral resistance.
properties
Molecular Formula |
C16H15Cl2N5S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H15Cl2N5S/c17-14-7-6-12(10-15(14)18)11-19-8-9-24-16-20-21-22-23(16)13-4-2-1-3-5-13/h1-7,10,19H,8-9,11H2 |
InChI Key |
NMPOXLFHAQXJAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)


![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)